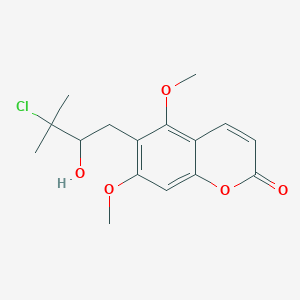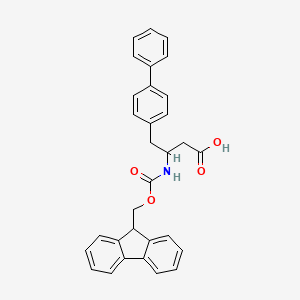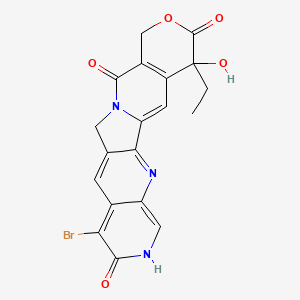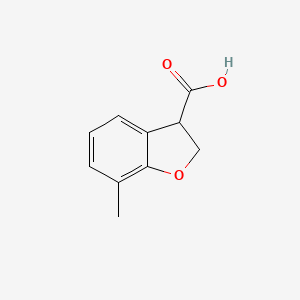
6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Cloro-2-hidroxi-3-metilbutil)-5,7-dimetoxicumarina es un compuesto orgánico sintético que pertenece a la familia de las cumarinas. Las cumarinas son conocidas por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal. Este compuesto en particular se caracteriza por la presencia de una cadena lateral cloro-hidroxi-metilbutil y dos grupos metoxi en el núcleo de cumarina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-(3-Cloro-2-hidroxi-3-metilbutil)-5,7-dimetoxicumarina generalmente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como 5,7-dimetoxicumarina y bromuro de 3-cloro-2-hidroxi-3-metilbutil.
Reacción de acoplamiento: El paso clave implica el acoplamiento de la cadena lateral cloro-hidroxi-metilbutil al núcleo de cumarina. Esto generalmente se logra mediante una reacción de sustitución nucleófila, donde el grupo bromuro es reemplazado por la porción de cumarina.
Condiciones de reacción: La reacción generalmente se lleva a cabo en presencia de una base, como carbonato de potasio, en un disolvente aprótico como la dimetilformamida (DMF) a temperaturas elevadas.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a una escala mayor. El proceso está optimizado para el rendimiento y la pureza, y a menudo involucra reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante.
Análisis De Reacciones Químicas
Tipos de reacciones
6-(3-Cloro-2-hidroxi-3-metilbutil)-5,7-dimetoxicumarina experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona.
Reducción: El grupo cloro se puede reducir a un átomo de hidrógeno.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como el amoníaco (NH3) o la tiourea (NH2CSNH2) se pueden usar en condiciones básicas.
Productos principales
Oxidación: Formación de 6-(3-cloro-3-metilbutil)-5,7-dimetoxicumarina.
Reducción: Formación de 6-(2-hidroxi-3-metilbutil)-5,7-dimetoxicumarina.
Sustitución: Formación de 6-(3-amino-2-hidroxi-3-metilbutil)-5,7-dimetoxicumarina.
Aplicaciones Científicas De Investigación
6-(3-Cloro-2-hidroxi-3-metilbutil)-5,7-dimetoxicumarina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de enfermedades como el cáncer y las infecciones.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción de 6-(3-Cloro-2-hidroxi-3-metilbutil)-5,7-dimetoxicumarina implica su interacción con objetivos y vías moleculares específicas:
Objetivos moleculares: El compuesto puede interactuar con enzimas, receptores o ADN, lo que lleva a varios efectos biológicos.
Vías implicadas: Puede modular las vías de señalización involucradas en la proliferación celular, la apoptosis y la inflamación.
Comparación Con Compuestos Similares
Compuestos similares
- 7-Metoxi-8-(1-hidroxi-2-cloro-3-metilbut-3-enil)cumarina
- 7-Metoxi-8-(1-cloro-2-hidroxi-3-metilbut-3-enil)cumarina
- 7-(3-Cloro-2-hidroxi-3-metilbutil)cumarina
Singularidad
6-(3-Cloro-2-hidroxi-3-metilbutil)-5,7-dimetoxicumarina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Su estructura única permite interacciones específicas con objetivos biológicos, lo que la convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C16H19ClO5 |
|---|---|
Peso molecular |
326.77 g/mol |
Nombre IUPAC |
6-(3-chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C16H19ClO5/c1-16(2,17)13(18)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(19)22-12/h5-6,8,13,18H,7H2,1-4H3 |
Clave InChI |
JDYJPQNEOXWJQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)

![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)


![7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)


methoxy]phenyl}methyl)amine](/img/structure/B12311354.png)
![2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12311363.png)
